molecular formula C18H32O4 B8674149 butyl prop-2-enoate;2-ethylhexyl prop-2-enoate CAS No. 26760-85-0

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate

Cat. No. B8674149
M. Wt: 312.4 g/mol
InChI Key: HBTYDDRQLQDDLZ-UHFFFAOYSA-N
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Patent
US04517271

Procedure details

An acrylic copolymer resin was prepared by feeding 150 parts of toluene into a 500-ml 4-necked flask equipped with a cooling tube, stirrer, and thermometer, heating it to 110° C., adding styrene 20 parts, n-butyl methacrylate 60 parts, ethyl methacrylate 120 parts, methacrylic acid 14 parts, azoisobutyronitrile 5 parts and toluene 70 parts spending 2 hours under an inert gas atmosphere, and heating for further 6 hours. The resulting toluene solution of copolymer was found to have 50.5% of nonvolatile matter and a polymer acid value of 18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:10](C)=[CH2:11].C(OCC)(=O)C(C)=C.C(O)(=O)C(C)=C>C1(C)C=CC=CC=1>[CH3:5][CH2:6][CH2:7][CH2:8][CH:3]([CH2:4][O:14][C:9]([CH:10]=[CH2:11])=[O:13])[CH2:2][CH3:1].[CH3:18][CH2:17][CH2:16][CH2:15][O:14][C:9]([CH:10]=[CH2:11])=[O:13] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a cooling tube, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating for further 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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